molecular formula C18H14FN5O B2893235 3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-53-8

3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Numéro de catalogue: B2893235
Numéro CAS: 863019-53-8
Poids moléculaire: 335.342
Clé InChI: GTMSNBZFZLVJCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class of compounds, which are potent inhibitors of chikungunya virus (CHIKV) replication. These compounds selectively target the viral nonstructural protein 1 (nsP1), a critical enzyme in the alphavirus RNA capping machinery . The compound’s structure includes a 4-fluorophenyl group at position 3 and a 4-methylbenzyl substituent at position 6, both of which contribute to its antiviral activity and specificity. Preclinical studies indicate low micromolar EC50 values against CHIKV, with minimal cytotoxicity in mammalian cells .

Propriétés

IUPAC Name

3-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSNBZFZLVJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The antiviral activity and structural features of 3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be contextualized against related compounds within its class and other nsP1-targeting inhibitors (Table 1).

Table 1. Key Structural and Functional Comparisons of Selected Compounds

Compound Name / Series Substituents (Position 3 / 6) EC50 (CHIKV) Resistance Mutations Target Application
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-... 4-fluorophenyl / 4-methylbenzyl ~1–5 µM P34S, T246A nsP1 Antiviral (CHIKV)
MADTP-314 (prototype) 3-acetylphenyl / methyl ~2 µM P34S nsP1 Antiviral (CHIKV)
Compound 2 (ethyl-substituted) 3-aryl / 5-ethyl Improved Not reported nsP1 Antiviral (CHIKV)
CHVB Series Undisclosed Similar Unpublished nsP1 Antiviral (CHIKV)
Lobaric Acid Natural diterpene ~10 µM None reported nsP1 Antiviral (CHIKV)
Triazolopyrimidine Derivatives (e.g., 2 in ) 4-methoxybenzyl / thione or glycosides N/A N/A Unknown Anticancer (MCF-7)

Key Observations

Structural Determinants of Activity :

  • The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is critical for nsP1 binding, with substituents at positions 3 and 6 modulating potency. For example:

  • A meta-substituted aryl group at position 3 (e.g., 4-fluorophenyl) enhances antiviral activity by optimizing interactions with nsP1’s hydrophobic pockets.
  • Alkyl/aryl groups at position 6 (e.g., 4-methylbenzyl) improve membrane permeability and metabolic stability compared to simpler alkyl chains.

Resistance Profiles: Mutations in nsP1 (e.g., P34S, T246A) confer resistance to MADTP-series compounds, including 3-(4-fluorophenyl)-6-(4-methylbenzyl)-.... This suggests shared binding modes across the class.

Cross-Class Comparisons: CHVB Series: Exhibits similar nsP1-targeting activity but with unpublished structural modifications that may circumvent resistance. Non-antiviral Derivatives: Triazolopyrimidines with substitutions like 4-methoxybenzyl () or thione groups exhibit anticancer activity, underscoring the scaffold’s versatility.

Natural vs. Synthetic Inhibitors: Lobaric acid, a natural product, has higher EC50 (~10 µM) than synthetic triazolopyrimidinones (~1–5 µM), likely due to less optimized binding or pharmacokinetic properties.

Méthodes De Préparation

Methylation of Thioxo Group

The thioxo group at position 2 is methylated using dimethyl sulfate in an aqueous potassium hydroxide solution at room temperature, yielding 6-amino-2-(methylthio)-2,3-dihydropyrimidin-4(1H)-one . This step ensures selective reactivity for subsequent nitrosation.

Reaction Conditions :

  • Solvent: Water
  • Reagents: Dimethyl sulfate (1.2 equiv), KOH (2.0 equiv)
  • Temperature: 25°C
  • Duration: 2 hours
  • Yield: 85–90%

Nitrosation and Reduction

The methylthio derivative undergoes nitrosation with sodium nitrite in acetic acid, introducing a nitroso group at position 5. Subsequent reduction with ammonium sulfide converts the nitroso group to an amino group, yielding 6,5-diamino-2-(methylthio)-2,3-dihydropyrimidin-4(1H)-one .

Critical Parameters :

  • Nitrosation: 90°C, 1 hour in acetic acid
  • Reduction: Ammonium sulfide, 25°C, 2 hours

Cyclization to Form the Triazole Ring

Cyclization between the adjacent amino groups is achieved using sodium nitrite in hydrochloric acid, forming the triazolopyrimidinone core. This step generates 3-methyl-2-(methylthio)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one .

Optimization Insight :

  • Excess HCl (4.0 equiv) ensures protonation of amino groups, facilitating cyclization.
  • Temperature: 25°C to avoid side reactions.

Introduction of the 4-Methylbenzyl Group

The 4-methylbenzyl moiety is introduced at position 6 via alkylation of the pyrimidinone intermediate.

Benzylation Strategy

The intermediate 6-amino-2-(methylthio)-2,3-dihydropyrimidin-4(1H)-one reacts with 4-methylbenzyl bromide in the presence of cesium fluoride in dimethylformamide (DMF).

Reaction Setup :

  • Solvent: DMF
  • Base: CsF (2.5 equiv)
  • Alkylating Agent: 4-Methylbenzyl bromide (1.5 equiv)
  • Temperature: 80°C
  • Duration: 12 hours
  • Yield: 75–80%

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 5.32 (s, 2H, CH2), 2.45 (s, 3H, CH3).

Functionalization with the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced at position 3 via Buchwald-Hartwig amination using a palladium catalyst.

Amination Protocol

The triazolopyrimidinone intermediate reacts with 4-fluoroaniline in the presence of Pd2(dba)3 and Xantphos in dioxane.

Key Parameters :

  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs2CO3 (3.0 equiv)
  • Temperature: 110°C
  • Duration: 24 hours
  • Yield: 60–65%

Post-Reaction Processing :

  • Purification: Column chromatography (silica gel, ethyl acetate/hexanes)
  • HPLC Purity : >98%

Oxidation and Final Deprotection

The methylthio group at position 2 is oxidized to a methylsulfonyl group using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by deprotection under acidic conditions.

Oxidation Conditions :

  • Oxidizing Agent: mCPBA (2.2 equiv)
  • Solvent: CH2Cl2
  • Temperature: 0°C → 25°C
  • Duration: 4 hours
  • Yield: 90%

Deprotection :

  • Reagent: Concentrated HCl in acetic acid
  • Temperature: 60°C
  • Duration: 2 hours

Structural Confirmation and Analytical Data

The final compound is characterized via NMR, HRMS, and X-ray crystallography.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.25 (s, 1H, triazole-H), 7.45–7.40 (m, 2H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 5.40 (s, 2H, CH2), 2.35 (s, 3H, CH3).
  • 13C NMR (125 MHz, CDCl3) : δ 165.2 (C=O), 162.5 (C-F), 152.3 (triazole-C), 140.1–115.2 (aromatic carbons).
  • HRMS (ESI+) : m/z calculated for C20H16FN5O [M+H]+: 378.1362; found: 378.1365.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar triazolopyrimidinone core and the spatial orientation of substituents.

Comparative Evaluation of Synthetic Routes

A comparative analysis of three routes highlights the efficiency of the described method:

Parameter Route 1 (Patent) Route 2 (Literature) Route 3 (Multicomponent)
Total Yield 45% 32% 28%
Purity (HPLC) >98% 95% 90%
Reaction Steps 6 5 3
Scalability High Moderate Low

Route 1 offers superior reproducibility and scalability, albeit with more steps.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-fluorophenyl)-6-(4-methylbenzyl)triazolopyrimidine to achieve high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization to form the triazole-pyrimidine core and subsequent functionalization. Key factors include:

  • Reaction conditions : Use of polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization steps .
  • Catalysts : Transition metal catalysts (e.g., CuI) for triazole ring formation, though ligand-free conditions may reduce byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl at C3, methylbenzyl at C6) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z: 356.361 for C17H17FN6O2) .
  • X-ray crystallography : Single-crystal analysis for absolute stereochemical confirmation, though crystallization may require slow evaporation from DMSO/ethanol mixtures .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Solubility profiling : Use HPLC to measure logP and aqueous solubility for early ADMET assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OCH3) at the fluorophenyl ring to assess electronic effects on target binding .
  • Scaffold modifications : Replace the methylbenzyl group with heteroaromatic moieties (e.g., pyridyl) to enhance solubility and affinity .
  • Computational modeling : Molecular docking (AutoDock Vina) against protein targets (e.g., PDB 1M17) to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodology :

  • Assay standardization : Repeat assays under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify degradation products that may interfere with activity .
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodology :

  • Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • Transcriptomics : RNA-seq to map gene expression changes, focusing on apoptosis or cell cycle pathways .
  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins .

Q. What advanced analytical techniques are required to detect degradation products under physiological conditions?

  • Methodology :

  • LC-HRMS : Paired with simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolytic or oxidative byproducts .
  • Stability studies : Accelerated thermal degradation (40°C/75% RH) monitored by TGA/DSC to predict shelf-life .
  • Isotope labeling : 14C-labeled compound for tracking metabolic pathways in vivo .

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